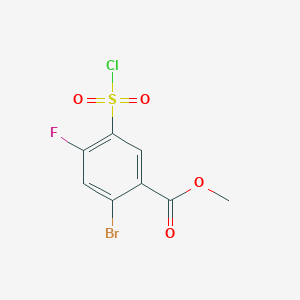

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Übersicht

Beschreibung

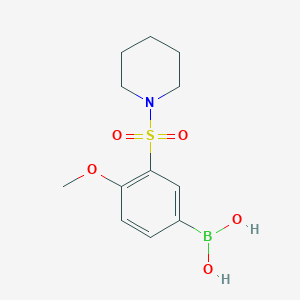

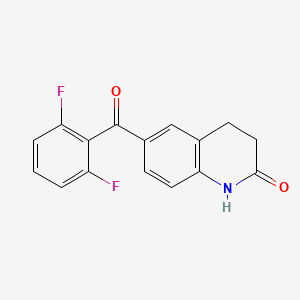

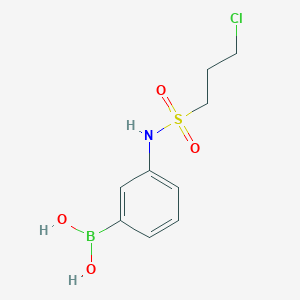

“Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate” is a chemical compound with the molecular formula C8H6BrClO4S and a molecular weight of 313.56 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrClO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3 . This indicates that the compound has a benzene ring with bromo, chlorosulfonyl, and fluorobenzoate substituents.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted boiling point of 368.5° C at 760 mmHg and a predicted density of 1.7 g/cm3 . The refractive index is predicted to be n20D 1.57 .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzoxazines

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate is used in the synthesis of benzoxazines. In one study, a reaction involving methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate and 1-bromo-3,3-dimethyl-2-butanone, with lithium bis(trimethylsilyl)amide, led to the formation of 4H-1,4-benzoxazines (Noriaki Kudo, Satoru Furuta, Kazuo Sato, 1996).

Synthesis of Halogenated Benzoates

Research indicates the use of related compounds in the synthesis of halogenated benzoates. Methyl 4-bromo-2-methoxybenzoate, for instance, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis, indicating the potential utility of similar halogenated benzoates in chemical synthesis (Chen Bing-he, 2008).

Ortho-lithiation of Fluoroarenes

A study on the deprotonation of fluoroarenes, including compounds similar to this compound, showed selective reactions at positions adjacent to a fluorine atom. This suggests potential applications in organic synthesis where regioselectivity is crucial (F. Mongin, M. Schlosser, 1996).

Photosensitizers in Photodynamic Therapy

A study detailed the synthesis and characterization of new zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited properties useful for photodynamic therapy, suggesting that similar compounds like this compound could be relevant in medical research, particularly in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Reductive Dechlorination in Microbial Metabolism

Alcaligenes denitrificans NTB-1 metabolizes compounds like 4-bromo- and 4-iodobenzoate through hydrolytic dehalogenation. This research implies potential applications in bioremediation and environmental sciences, where the breakdown of halogenated compounds like this compound could be significant (W. J. van den Tweel, J. Kok, J. D. de Bont, 1987).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-bromo-5-chlorosulfonyl-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO4S/c1-15-8(12)4-2-7(16(10,13)14)6(11)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQAFMNYQYVXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1418440.png)